molecular formula C8H7NO B1645224 Benzoxazine

Benzoxazine

Cat. No. B1645224
M. Wt: 133.15 g/mol
InChI Key: CMLFRMDBDNHMRA-UHFFFAOYSA-N
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Patent
US08536283B2

Procedure details

The steps include: in a 2 L four-necked glass reactor equipped with a heating mantle, a temperature controller, an electric mixer and a condenser, 350 g of phenolic resin (C) having high proportion of tri-functional resin monomer and 246 g of paraformaldehyde are dissolved thoroughly in the presence of 816 g of a solvent propylene glycol monomethyl ether at 85° C., 334.4 g of aniline is dropped in the course of 3 hours into the reactor at constant speed by a quantitative pump to proceed the reaction at 85° C. After finishing the dropping addition of aniline, the temperature is kept at 85° C. for aging for 2 hours, then the temperature is raised to 105° C. After water and part of the solvent are removed, a benzoxazine resin solution with 56 wt % solid is obtained. According to gel permeation chromatography (GPC) analysis, the proportion of the tri-functional resin monomer in this benzoxazine resin is up to 60 area percent (Area %) or more.
[Compound]
Name
phenolic resin ( C )
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
246 g
Type
reactant
Reaction Step Two
Quantity
334.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solvent
Quantity
816 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].[NH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:10]OCC(O)C>>[O:2]1[C:1]2[CH:10]=[CH:5][CH:6]=[CH:7][C:8]=2[CH:9]=[CH:4][NH:3]1

Inputs

Step One
Name
phenolic resin ( C )
Quantity
350 g
Type
reactant
Smiles
Step Two
Name
Quantity
246 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
334.4 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC(C)O
Name
solvent
Quantity
816 g
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in a 2 L four-necked glass reactor equipped with a heating mantle
CUSTOM
Type
CUSTOM
Details
the reaction at 85° C
CUSTOM
Type
CUSTOM
Details
is kept at 85° C.
CUSTOM
Type
CUSTOM
Details
After water and part of the solvent are removed

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1NC=CC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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